
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid
Descripción general
Descripción
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a natural product that belongs to the class of triterpenoids. It is derived from the leaves of Brassaiopsis glomerulata and has a molecular formula of C31H46O7 with a molecular weight of 530.7 g/mol . This compound is primarily used in scientific research related to life sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid typically involves the acetylation of lupane derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Hydrolysis of the Acetoxy Group
The 3α-acetoxy moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding hydroxyl derivative. This reaction is critical for generating intermediates for further functionalization.
Reaction Example :
Key Data :
-
Hydrolysis typically occurs at elevated temperatures (60–80°C) in aqueous ethanol or THF .
-
The product, 3α-hydroxy derivative, is a precursor for esterification or glycosylation .
Reactivity of Carboxylic Acid Groups
The 23- and 28-carboxylic acid groups participate in esterification, amidation, and salt formation.
Amidation
Activation of the carboxylic acids with reagents like oxalyl chloride or thionyl chloride enables nucleophilic substitution with amines.
Reaction Scheme :
Example from Analogs :
-
Betulinic acid derivatives (structurally similar) form cytotoxic amides when reacted with cyclohexyldiamine, achieving EC values as low as 0.6 μM against HT29 cells .
-
Reaction conditions: Dichloromethane (DCM) at 0–25°C, with triethylamine as a base .
Esterification
Methanol or ethanol in the presence of acid catalysts (e.g., HSO) converts the carboxylic acids to methyl/ethyl esters.
Application :
Modification of the Lupene Skeleton
The double bond at position 20(29) offers sites for hydrogenation or epoxidation.
Hydrogenation
Catalytic hydrogenation (H, Pd/C) saturates the 20(29)-double bond, producing dihydro derivatives.
Impact :
Epoxidation
Reaction with peracids (e.g., mCPBA) generates epoxides, which can undergo ring-opening reactions.
Example :
Epoxidation of lupene analogs enhances anti-inflammatory properties .
Biological Activity and Derivatives
While direct data on 3α-acetoxy-20(29)-lupene-23,28-dioic acid is limited, structurally related compounds exhibit notable bioactivity:
Stability and Storage Considerations
Aplicaciones Científicas De Investigación
Chemistry
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid serves as a reference compound in the study of triterpenoids. Its unique structure allows researchers to explore the reactivity and transformation of similar compounds. The compound can undergo various reactions such as oxidation and reduction, which are important for synthetic chemistry applications.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |
Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Alkanes |
Substitution | Sodium methoxide | Modified triterpenoids |
Biology
Research indicates that this compound exhibits anti-inflammatory and potential anticancer properties. Studies have shown that it can modulate inflammatory pathways and influence cell proliferation through interactions with specific molecular targets .
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of triterpenes, including this compound, it was found that oral administration significantly reduced pain responses in animal models . This suggests its potential utility in developing therapeutic agents for inflammatory conditions.
Medicine
The medical applications of this compound are under investigation, particularly regarding its use in treating diseases associated with inflammation and cancer. The compound's ability to inhibit leukocyte migration and reduce pain responses makes it a candidate for further pharmacological studies .
Potential Therapeutic Uses:
- Anti-inflammatory treatments
- Cancer therapies
- Pain management strategies
Industry
While not widely utilized in commercial applications, this compound is valuable for developing new synthetic methodologies. Its role as a model compound aids chemists in understanding the behavior of similar triterpenoids in industrial processes .
Mecanismo De Acción
The mechanism of action of 3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3alpha-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid
- 3alpha-Hydroxy-20(29)-lupene-23,28-dioic acid
- 3beta-Acetoxy-20(29)-lupene-23,28-dioic acid
Uniqueness
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is unique due to its specific acetoxy and dioic acid functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various scientific fields.
Actividad Biológica
3alpha-Acetoxy-20(29)-lupene-23,28-dioic acid is a triterpenoid compound primarily isolated from the bark of Glochidion macrophyllum . This compound has garnered attention due to its diverse biological activities, including anti-infective properties, modulation of apoptosis, and effects on various signaling pathways. This article reviews the biological activity of this compound based on recent research findings.
1. Anti-Infective Properties
This compound exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. It has shown efficacy against:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Viruses : Active against HIV, Dengue virus, and Influenza virus .
2. Modulation of Apoptosis
Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It influences the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell death in tumor cells .
3. Signaling Pathways Involvement
This compound affects several key signaling pathways:
- NF-κB Pathway : Inhibition of NF-κB activation has been linked to reduced inflammation and cancer progression.
- PI3K/Akt/mTOR Pathway : It modulates this pathway, which is crucial for cell survival and growth .
4. Immunomodulatory Effects
The compound exhibits immunomodulatory properties by influencing cytokine production and immune cell activation. This suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
Q & A
Basic Research Questions
Q. What plant sources and isolation methods are commonly used to obtain 3α-acetoxy-20(29)-lupene-23,28-dioic acid?
- Answer: The compound is primarily isolated from the bark of Glochidion macrophyllum and leaves of Schefflera species (e.g., S. octophylla, S. actinophylla). A bioassay-guided fractionation approach is typically employed, involving solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as silica gel column chromatography, preparative HPLC, or reversed-phase chromatography. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Answer: The compound should be stored at 2–8°C in sealed vials to prevent degradation. For short-term use (≤2 weeks), solutions can be aliquoted and stored at -20°C. Prior to experiments, equilibrate the compound to room temperature for ≥1 hour to avoid condensation-induced instability. Purity should be verified via HPLC (≥98% recommended) before critical assays .
Q. What spectroscopic techniques are essential for characterizing 3α-acetoxy-20(29)-lupene-23,28-dioic acid?
- Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) to confirm the lupane skeleton, acetoxy group at C-3, and dioic acid moieties at C-23/C-27.
- High-resolution mass spectrometry (HR-MS) to validate the molecular formula (C32H48O6) and isotopic pattern.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches for acetoxy and carboxylic acids) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. weak activity in derivatives)?
- Answer: Discrepancies may arise from structural modifications (e.g., glycosylation at C-28 in derivatives like 3α-hydroxy-lup-20(29)-ene-23,28-dioic acid 28-O-glycoside) or assay-specific factors (e.g., LPS-induced vs. TNF-α-induced inflammation models). To address this:
- Perform dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages, HepG2).
- Use structure-activity relationship (SAR) studies to compare parent and derivative compounds.
- Validate receptor binding (e.g., PPARγ or NF-κB inhibition) via luciferase reporter assays .
Q. What experimental designs are optimal for studying the compound’s osteogenic effects?
- Answer: Use MC3T3-E1 pre-osteoblast cells with the following endpoints:
- Alkaline phosphatase (ALP) activity at day 7 (early differentiation marker).
- Collagen deposition (Sirius Red staining) and mineralization (Alizarin Red) at day 21.
- qPCR for osteogenic genes (e.g., Runx2, Osterix).
- Include controls with BMP-2 or dexamethasone to benchmark potency. Note that 3α-acetoxy derivatives may require solubilization in DMSO/PEG mixtures .
Q. How can researchers validate the compound’s antiviral activity against respiratory or herpes viruses?
- Answer: Standard protocols include:
- Plaque reduction assays (e.g., HSV-1 in Vero cells) with IC50 calculation.
- Time-of-addition experiments to determine inhibitory mechanisms (entry vs. replication).
- Syncytia inhibition assays for respiratory syncytial virus (RSV).
- Combine with cytotoxicity assays (MTT or LDH release) to ensure selectivity indices (CC50/IC50) >10 .
Q. What strategies mitigate solubility challenges in in vivo pharmacokinetic studies?
- Answer: Due to its dioic acid structure, the compound has low aqueous solubility. Strategies include:
- Prodrug synthesis (e.g., methyl esterification of carboxylic acids).
- Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles.
- Pharmacokinetic profiling via LC-MS/MS after intravenous/oral administration in rodent models, monitoring plasma half-life and tissue distribution .
Q. Methodological Guidance for Contradictory Data
Q. How should researchers address variability in NF-κB inhibition across studies?
- Answer: Variability may stem from cell type (e.g., dendritic cells vs. macrophages) or stimulus (LPS vs. TNF-α). Standardize protocols by:
- Using NF-κB luciferase reporter cells (e.g., HEK293-NF-κB-luc).
- Pre-treating cells with the compound (1–2 hours) before stimulation.
- Including Bay 11-7082 (a known NF-κB inhibitor) as a positive control .
Q. What analytical methods confirm the absence of degradation products during long-term assays?
- Answer: Monitor stability via:
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-18(2)20-10-15-32(27(36)37)17-16-29(5)21(25(20)32)8-9-22-28(4)13-12-24(38-19(3)33)31(7,26(34)35)23(28)11-14-30(22,29)6/h20-25H,1,8-17H2,2-7H3,(H,34,35)(H,36,37)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNCWJJEYAODC-ZESURFQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.